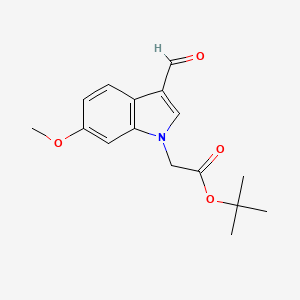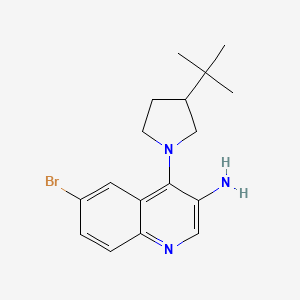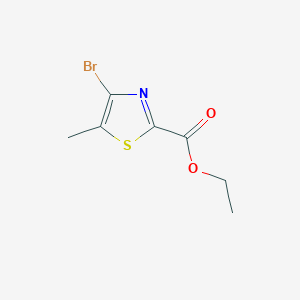
tert-butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Formyl Group: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be achieved using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
- tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
Comparison:
- tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate has a similar structure but with a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
- tert-Butyl 1-indolecarboxylate lacks the formyl and methoxy groups, making it less versatile for certain chemical reactions and applications.
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-formyl-6-methoxyindol-1-yl)acetate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)9-17-8-11(10-18)13-6-5-12(20-4)7-14(13)17/h5-8,10H,9H2,1-4H3 |
Clave InChI |
GJWBYWMLJPLGHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=C(C2=C1C=C(C=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)






![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)

![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)

![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
